2-(4-BOC-Aminophenyl)phenol
CAS No.: 1261999-15-8
Cat. No.: VC0087719
Molecular Formula: C17H19NO3
Molecular Weight: 285.33766
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261999-15-8 |
---|---|
Molecular Formula | C17H19NO3 |
Molecular Weight | 285.33766 |
IUPAC Name | tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |
Standard InChI | InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) |
SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O |
Introduction
2-(4-BOC-Aminophenyl)phenol is a complex organic compound with the CAS number 1261999-15-8. It is classified as an aminophenol derivative, specifically featuring a BOC (tert-butoxycarbonyl) protective group attached to the amine functionality. This compound is widely used in both academic research and industrial processes due to its versatility in synthetic transformations.
Synthesis and Production
The synthesis of 2-(4-BOC-Aminophenyl)phenol involves multiple steps, typically starting with the formation of the biphenyl core, followed by the introduction of the hydroxyl and BOC-protected amine groups. In industrial settings, continuous flow reactors are often employed to optimize reaction efficiency and yield. These systems utilize automated reagent addition and temperature control to ensure consistent product quality.
Applications and Uses
2-(4-BOC-Aminophenyl)phenol is utilized across various scientific disciplines due to its unique chemical properties. It serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules where the BOC group acts as a protective moiety for the amine functionality. This protection allows for selective reactions at other sites of the molecule without affecting the amine group.
Spectral Characteristics and Analytical Techniques
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods are crucial for determining the structure and purity of the compound.
Chemical Transformations and Reactivity
2-(4-BOC-Aminophenyl)phenol can undergo various chemical transformations, including deprotection of the BOC group to reveal the amine functionality. This versatility makes it a valuable precursor for synthesizing a wide range of compounds. Phenolic compounds generally exhibit antioxidant activity and potential antibacterial properties, contributing to their biological activities.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is influenced by its lipophilicity and electronic properties, which affect absorption, distribution, metabolism, and excretion. The hydroxyl group contributes to its solubility and interaction with biological systems through hydrogen bonding.
Research Findings and Applications
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